

Technical Guide: Physical and Chemical Properties of 1-Propylindoline-2,3-dione

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Compound of Interest

Compound Name: 1-propyl-1H-indole-2,3-dione

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive overview of the known physical and chemical properties of 1-propylindoline-2,3-dione, also known as N-propylisatin. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines established information from chemical suppliers with generalized experimental protocols and expected spectroscopic characteristics based on analogous compounds.

Core Physical and Chemical Data

Quantitative data for 1-propylindoline-2,3-dione is summarized in the table below. It is important to note that while the molecular formula and weight are well-established, some physical properties like melting and boiling points are not readily available in the cited literature and would require experimental determination.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1][2]
Molecular Weight	189.21 g/mol	[1][2]
CAS Number	41042-12-0	[2]
Appearance	Expected to be a solid at room temperature	Inferred from related compounds
Melting Point	Data not available in searched literature	
Boiling Point	Data not available in searched literature	
Solubility	Data not available in searched literature	
logP (calculated)	1.8314	[1]
logD (calculated)	1.8314	[1]
logSw (calculated)	-2.4092	[1]
Polar Surface Area	29.1035 Å ²	[1]

Spectroscopic Characterization

Detailed experimental spectra for 1-propylindoline-2,3-dione are not widely published. However, based on the known structure and spectroscopic data of similar N-alkylated isatins, the following characteristic signals can be anticipated:

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, typically in the range of 7.0-8.0 ppm. The propyl group will exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around 0.9-1.0 ppm, a sextet for the methylene group (CH₂) adjacent to the methyl group around 1.6-1.8 ppm, and a triplet for the methylene group attached to the nitrogen atom (N-CH₂) around 3.6-3.8 ppm.

- ¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl groups (C=O) in the downfield region, typically between 158 and 185 ppm. The aromatic carbons will resonate in the 110-150 ppm range. The propyl group carbons will appear in the upfield region, with the N-CH₂ carbon around 40-45 ppm, the adjacent CH₂ carbon around 20-25 ppm, and the terminal CH₃ carbon around 10-15 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (C=O) in the region of 1700-1770 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 189, corresponding to the molecular weight of the compound.

Experimental Protocols

The synthesis of 1-propylindoline-2,3-dione is typically achieved through the N-alkylation of isatin. The following is a generalized protocol based on common methods for the synthesis of N-alkylisatins.

Synthesis of 1-Propylindoline-2,3-dione (N-Propylisatin)

Materials:

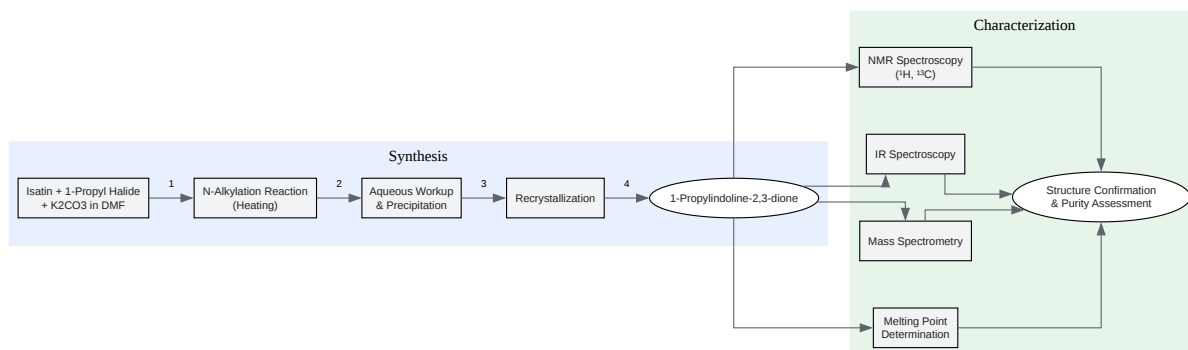
- Isatin (1H-indole-2,3-dione)
- 1-Bromopropane (or 1-iodopropane)
- Anhydrous potassium carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl), diluted
- Methanol or Ethanol for recrystallization
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, isatin is dissolved in anhydrous DMF at room temperature.
- Anhydrous potassium carbonate is added to the solution, and the mixture is stirred to form the isatin anion.
- 1-Bromopropane (or 1-iodopropane) is added to the reaction mixture.
- The reaction mixture is heated to 60-80°C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water.
- The pH of the aqueous mixture is adjusted to acidic (pH 3-4) with diluted hydrochloric acid to precipitate the product.
- The solid product is collected by vacuum filtration and washed thoroughly with water.
- The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield 1-propylindoline-2,3-dione.

Workflow and Logic Diagrams

The following diagram illustrates the general workflow for the synthesis and characterization of 1-propylindoline-2,3-dione.



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Caption: General workflow for the synthesis and characterization of 1-propylindoline-2,3-dione.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions. The absence of specific experimental data in the literature highlights an area for further research.

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References

- 1. Compound 1-propyl-1H-indole-2,3-dione - Chemdiv [chemdiv.com]
- 2. scbt.com [scbt.com]
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